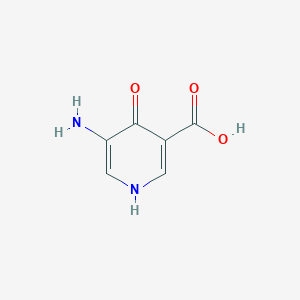

5-Amino-4-hydroxynicotinic acid

Description

5-Amino-4-hydroxynicotinic acid is a nicotinic acid derivative featuring both amino (-NH₂) and hydroxyl (-OH) substituents on its pyridine ring. Structurally, it combines the aromaticity of the pyridine core with the hydrogen-bonding capabilities of the hydroxyl and amino groups, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

5-amino-4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-4-2-8-1-3(5(4)9)6(10)11/h1-2H,7H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECQGFCTIQFNDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-hydroxynicotinic acid can be achieved through various methods. One common approach involves the nitration of 4-hydroxynicotinic acid followed by reduction to introduce the amino group at the 5-position. The reaction conditions typically involve the use of nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-hydroxynicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Iron powder or tin chloride in acidic conditions are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxyl or amino groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of 5-amino-4-oxonicotinic acid, while substitution reactions can yield various derivatives depending on the nucleophile used .

Scientific Research Applications

Pharmaceutical Applications

1. Antioxidant Activity

Research indicates that 5-AHNA exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. A study demonstrated that 5-AHNA effectively scavenged free radicals, thereby protecting cellular components from damage .

2. Neuroprotective Effects

In neuropharmacology, 5-AHNA has shown promise as a neuroprotective agent. It has been investigated for its potential to mitigate neurodegenerative conditions such as Alzheimer's disease. In vitro studies indicated that 5-AHNA could inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .

3. Anti-inflammatory Properties

5-AHNA has also been evaluated for its anti-inflammatory effects. In animal models, it demonstrated the ability to reduce inflammation markers, suggesting potential therapeutic use in inflammatory diseases .

Agricultural Applications

1. Plant Growth Regulation

5-AHNA has been explored as a plant growth regulator. Studies have shown that it can enhance root development and overall plant growth when applied in appropriate concentrations. This effect is attributed to its role in promoting auxin-like activity, which is crucial for plant development .

2. Stress Resistance

Research indicates that 5-AHNA can improve plant resistance to abiotic stresses such as drought and salinity. By modulating stress response pathways, it enhances the survival and productivity of crops under adverse conditions .

Environmental Applications

1. Biodegradation of Pollutants

Recent studies have highlighted the role of 5-AHNA in the biodegradation of environmental pollutants, particularly pyridine derivatives. Microbial strains capable of utilizing 5-AHNA have been identified, showcasing its potential as a bioremediation agent .

2. Soil Health Improvement

In soil science, 5-AHNA can contribute to improving soil health by enhancing microbial activity and nutrient availability. Its application has been linked to increased soil organic matter and improved microbial diversity, which are essential for sustainable agriculture practices .

Case Studies

Mechanism of Action

The mechanism of action of 5-Amino-4-hydroxynicotinic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis. Additionally, its antioxidant properties can help in reducing oxidative stress in cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Variations of Functional Groups

- 4-Hydroxy-5-aminonicotinic Acid vs. For example, in hydroxynicotinic acids (HNAs), shifting the hydroxyl group from the 4- to 6-position alters crystallization outcomes. 4-Hydroxynicotinic acid (4HNA) forms distinct polymorphs compared to 6-hydroxynicotinic acid (6HNA), with the latter being a key intermediate in microbial nicotinic acid degradation .

- 5-Aminonicotinic Acid: This compound lacks the hydroxyl group but shares the amino substitution at the 5-position. It is commercially available (CAS 24242-19-1) and used in synthesizing coordination polymers and bioactive molecules . The absence of the hydroxyl group reduces hydrogen-bonding diversity, leading to different solubility and melting points compared to hydroxyl-containing analogs.

Hydroxynicotinic Acids (HNAs)

Studies on 2-, 4-, 5-, and 6-hydroxynicotinic acids reveal that minor structural changes drastically affect crystallization:

- 4HNA: Forms crystalline aggregates at pH 3–5, with HCl salts exhibiting monoclinic crystal systems (Table S1 in ).

- 6HNA : A metabolic intermediate in Bacillus species, undergoing oxidative decarboxylation to 2,5-dihydroxypyridine .

- 5HNA: Not explicitly discussed in the evidence, but extrapolating from other HNAs, its hydroxyl group at the 5-position would influence π-stacking and hydration behavior.

Substituted Nicotinic Acid Analogs

- 4-Methylnicotinic Acid and 4-n-Butylnicotinic Acid : These alkyl-substituted analogs () highlight how hydrophobic substituents reduce aqueous solubility compared to polar groups like -OH or -NH₂.

- 2-Amino-5-methylnicotinic Acid: A structurally similar compound (similarity score 0.96, CAS 13362-28-2) with a methyl group instead of a hydroxyl. Methyl substitution enhances lipophilicity, impacting bioavailability .

Key Data Tables

Table 1: Comparison of Nicotinic Acid Derivatives

Table 2: pH-Dependent Crystallization of HNAs (Adapted from )

| HNA | Preferred pH Range | Solid Forms Observed |

|---|---|---|

| 2HNA | 2–4 | Needles, prisms |

| 4HNA | 3–5 | Aggregates, HCl salt (monoclinic) |

| 6HNA | 6–8 | Plates, twinned crystals |

Research Implications and Gaps

- Synthetic Challenges: The coexistence of -NH₂ and -OH groups in this compound may complicate purification, as seen in other HNAs requiring precise pH control .

- Biological Relevance: While 6HNA is metabolized by Bacillus species , the metabolic fate of this compound remains unexplored.

- Applications: Analogous to 5-aminonicotinic acid, this compound could serve as a ligand in metal-organic frameworks or a precursor in drug synthesis .

Biological Activity

5-Amino-4-hydroxynicotinic acid (5-AHNA) is a compound of significant interest in biomedical research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of 5-AHNA, including its mechanisms of action, potential health benefits, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of an amino group and a hydroxyl group at the 5 and 4 positions, respectively. Its chemical structure is represented as follows:

This compound exhibits properties that may influence various biological pathways, particularly those related to the central nervous system and metabolic processes.

Mechanisms of Biological Activity

- Neuroprotective Effects : Research indicates that 5-AHNA may exert neuroprotective effects, potentially through modulation of neurotransmitter systems. It has been suggested that this compound enhances synaptic plasticity, which is crucial for learning and memory processes.

- Antioxidant Activity : The hydroxyl group in 5-AHNA contributes to its antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress. This activity is particularly important in preventing cellular damage associated with various neurodegenerative diseases.

- Anti-inflammatory Properties : Studies have shown that 5-AHNA can inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation within the nervous system. This property may be beneficial in conditions such as multiple sclerosis and Alzheimer's disease.

In Vitro Studies

- Cell Viability : In vitro studies have demonstrated that 5-AHNA enhances cell viability in neuronal cell lines exposed to oxidative stress. The compound significantly reduced apoptosis rates compared to untreated controls, indicating its protective effects against oxidative damage .

- Cytokine Production : Experiments involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with 5-AHNA resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, further supporting its anti-inflammatory potential .

In Vivo Studies

- Animal Models : In a rodent model of neurodegeneration, administration of 5-AHNA improved cognitive function as assessed by behavioral tests. Treated animals exhibited enhanced memory retention compared to controls, correlating with increased levels of brain-derived neurotrophic factor (BDNF) .

- Metabolic Effects : Preliminary studies suggest that 5-AHNA may also influence metabolic pathways, particularly in glucose metabolism. In diabetic mouse models, the compound improved insulin sensitivity and reduced blood glucose levels .

Case Studies

- Neurodegenerative Diseases : A clinical trial investigating the effects of 5-AHNA on patients with mild cognitive impairment showed promising results in improving cognitive function over a six-month period. Participants reported better memory recall and attention span .

- Diabetes Management : A study focused on the metabolic effects of 5-AHNA indicated significant improvements in glycemic control among participants with type 2 diabetes following supplementation with the compound for three months .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of 5-AHNA compared to other similar compounds:

| Compound | Neuroprotective | Antioxidant | Anti-inflammatory | Metabolic Effects |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes |

| Nicotinic acid | Moderate | Moderate | No | Yes |

| Pyridine derivatives | Variable | Low | Variable | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.